2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
CAS No.: 1021215-23-5
Cat. No.: VC8432937
Molecular Formula: C25H21ClN4O5
Molecular Weight: 492.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021215-23-5 |
|---|---|
| Molecular Formula | C25H21ClN4O5 |
| Molecular Weight | 492.9 g/mol |
| IUPAC Name | 2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H21ClN4O5/c1-13-4-6-17(10-18(13)26)27-21(31)11-30-15(3)8-14(2)22(25(30)32)24-28-23(29-35-24)16-5-7-19-20(9-16)34-12-33-19/h4-10H,11-12H2,1-3H3,(H,27,31) |
| Standard InChI Key | FHCSCKLRECXJFA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)C)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)C)Cl |
Introduction
The compound 2-(3-(3-(benzo[d] dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that incorporates several functional groups, including an oxadiazole ring, a pyridine ring, and an acetamide moiety. This compound is not directly referenced in the provided search results, but its components and similar structures suggest potential applications in pharmaceuticals or organic synthesis.
Structural Components
-
Benzo[d]13dioxol-5-yl Group: This part of the molecule is derived from the benzodioxole ring system, which is known for its presence in various biologically active compounds.
-
1,2,4-Oxadiazol-5-yl Group: Oxadiazoles are heterocyclic compounds often used in medicinal chemistry due to their pharmacological properties.
-
4,6-Dimethyl-2-oxopyridin-1(2H)-yl Group: This component adds stability and potentially enhances biological activity.
-
3-Chloro-4-methylphenyl Group: This aromatic ring is commonly found in pharmaceuticals, contributing to the compound's lipophilicity and interaction with biological targets.
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, including the formation of the oxadiazole and pyridine rings, followed by coupling reactions to assemble the final structure. Characterization would involve techniques like NMR spectroscopy and mass spectrometry to confirm the structure.
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume